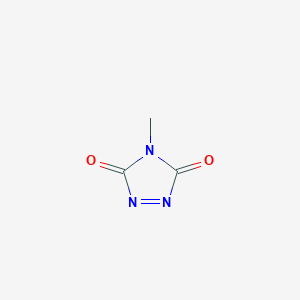

4-Metil-1,2,4-triazolina-3,5-diona

Descripción general

Descripción

4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a dienophile used in the partial elucidation of Trichogramma putative sex pheromone at trace levels . It forms stable adducts with conjugated dienes by generating Diels-Alder cycloaddition products .

Synthesis Analysis

MTAD is generally prepared by oxidation of the corresponding urazole . The reaction is rapid, highly selective for conjugated dienes, and the derivatives are suitable for analysis by gas chromatography .

Molecular Structure Analysis

The molecular formula of MTAD is C3H3N3O2. It has a molecular weight of 113.08 g/mol . The InChIKey of MTAD is XRYKNRLGZZNWEE-UHFFFAOYSA-N .

Chemical Reactions Analysis

MTAD forms stable adducts with conjugated dienes by generating Diels-Alder cycloaddition products . This reaction is rapid, highly selective for conjugated dienes, and the derivatives are suitable for analysis by gas chromatography .

Physical And Chemical Properties Analysis

MTAD is a pink crystalline solid . It has a melting point of 98.0–98.5°C . It is soluble in most aprotic organic solvents but reacts with protic solvents and etheric solvents .

Aplicaciones Científicas De Investigación

Reacciones de Cicloadición de Diels-Alder

- 4-Metil-1,2,4-triazolina-3,5-diona actúa como un dienófilo, formando fácilmente aductores estables con dienos conjugados a través de reacciones de cicloadición de Diels-Alder. Estos derivados son altamente selectivos para dienos conjugados y son adecuados para el análisis de cromatografía de gases .

Elucidación Parcial de Feromonas de Trichogramma

- A niveles traza, este compuesto juega un papel crucial en la elucidación parcial de las supuestas feromonas sexuales de Trichogramma. Los investigadores lo utilizan para explorar el intrincado mundo de la comunicación de insectos y el comportamiento reproductivo .

Oxidación de Tioles a Disulfuros

- 4-Fenil-1,2,4-triazolina-3,5-diona (PTAD), un derivado del compuesto, sirve como un reactivo eficiente y selectivo para oxidar tioles a disulfuros. Esta reacción es valiosa en la síntesis orgánica y la biología química .

Síntesis de Dihidropiridazinas Anuladas

- PTAD también actúa como un agente deshidrogenante, permitiendo la síntesis de dihidropiridazinas anuladas a través de una reacción de cicloadición inversa [4+2] entre alquenos cíclicos y 1,2,4,5-tetrazinas .

Aplicaciones de Espectrometría de Masas

- Los espectros de masas de los derivados formados por This compound son distintivos, lo que los hace útiles para análisis de espectrometría de masas. Los investigadores aprovechan esta propiedad para la elucidación estructural y la identificación de compuestos relacionados .

Mecanismo De Acción

Target of Action

The primary target of 4-Methyl-1,2,4-triazoline-3,5-dione (also known as 4-Methyl-3H-1,2,4-triazole-3,5(4H)-dione) are conjugated dienes . The compound acts as a dienophile , forming stable adducts with conjugated dienes .

Mode of Action

4-Methyl-1,2,4-triazoline-3,5-dione interacts with its targets through a Diels-Alder cycloaddition reaction . This reaction is rapid and highly selective for conjugated dienes . The compound can also react with indole reaction partners, allowing for the reverse reaction to be induced at elevated temperatures .

Biochemical Pathways

The compound’s interaction with conjugated dienes leads to the formation of Diels-Alder cycloaddition products . These derivatives are suitable for analysis by gas chromatography . In some cases, the reaction proceeds through the formation of an aziridinium imide and an open zwitterionic intermediate .

Pharmacokinetics

Its molecular weight of 11307 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the compound’s action is the formation of stable adducts with conjugated dienes . These adducts are formed through a Diels-Alder cycloaddition reaction, which is rapid and highly selective . The derivatives formed are suitable for analysis by gas chromatography .

Action Environment

The action of 4-Methyl-1,2,4-triazoline-3,5-dione can be influenced by environmental factors such as temperature . For instance, when the compound is combined with indole reaction partners, the reverse reaction can be induced at elevated temperatures . This allows for the compound to react with a different reaction partner, either reversibly or irreversibly depending on its exact nature .

Safety and Hazards

Direcciones Futuras

MTAD has been used in click-chemistry applications . It has been used to introduce thermoreversible links into polyurethane and polymethacrylate materials, which allows dynamic polymer-network healing, reshaping, and recycling . A scalable and sublimation-free route to MTAD has been developed, which could increase its applicability on a larger scale .

Propiedades

IUPAC Name |

4-methyl-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYKNRLGZZNWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157738 | |

| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13274-43-6 | |

| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

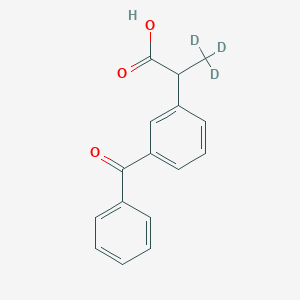

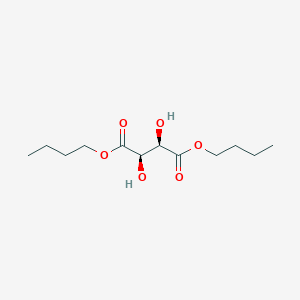

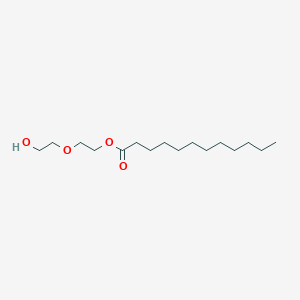

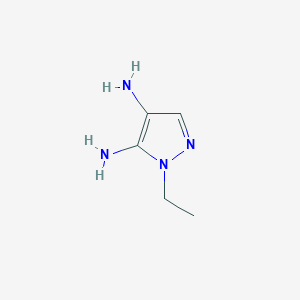

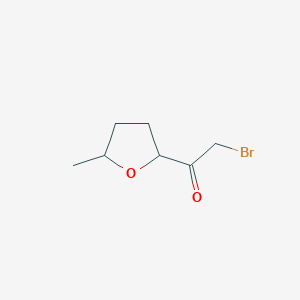

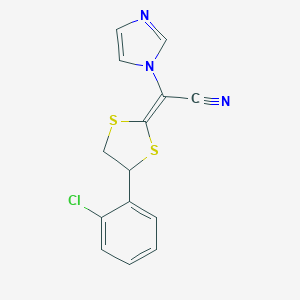

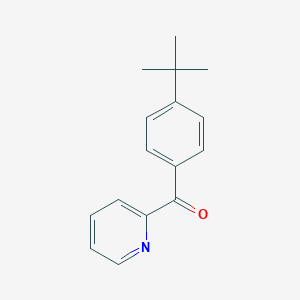

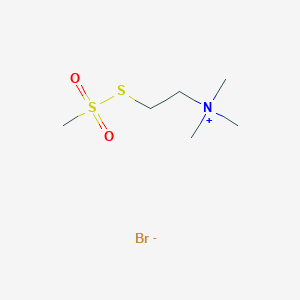

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)